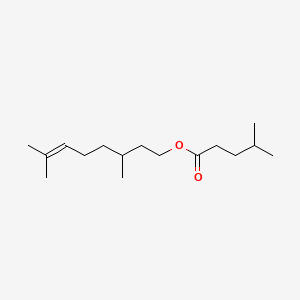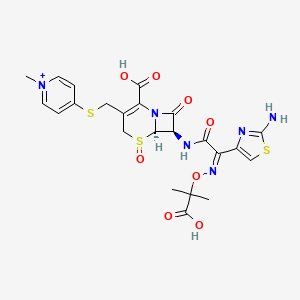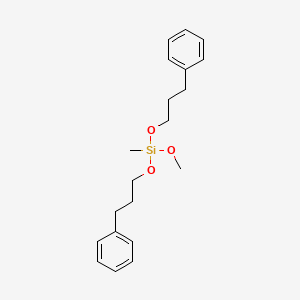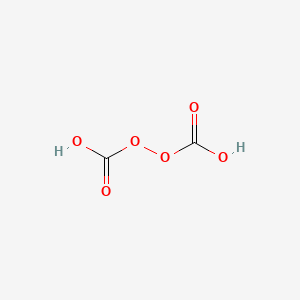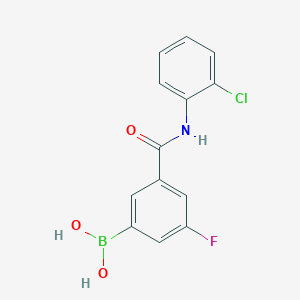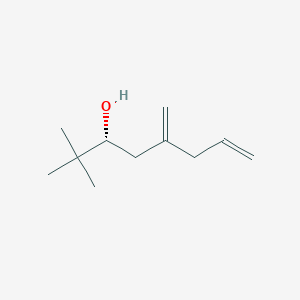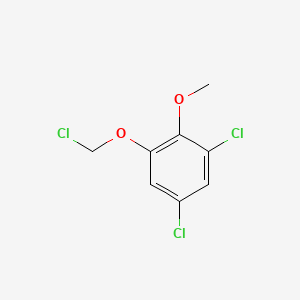
1-Benzyl-5-ethyl-2-methylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-ethyl-2-methylpyridinium chloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1-Benzyl-5-ethyl-2-methylpyridinium chloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and ethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Benzyl-5-ethyl-2-methylpyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
科学的研究の応用
1-Benzyl-5-ethyl-2-methylpyridinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
作用機序
The mechanism of action of 1-Benzyl-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of neurotransmission . The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
1-Benzyl-5-ethyl-2-methylpyridinium chloride can be compared with other pyridinium salts, such as:
- 1-Benzyl-4-methylpyridinium chloride
- 1-Benzyl-3-ethylpyridinium chloride
- 1-Benzyl-2,4-dimethylpyridinium chloride
These compounds share similar structural features but differ in the position and nature of substituents on the pyridinium ring. The unique combination of benzyl, ethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties .
特性
CAS番号 |
93893-74-4 |
|---|---|
分子式 |
C15H18ClN |
分子量 |
247.76 g/mol |
IUPAC名 |
1-benzyl-5-ethyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H18N.ClH/c1-3-14-10-9-13(2)16(11-14)12-15-7-5-4-6-8-15;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
GUEPTLJJMZGRNU-UHFFFAOYSA-M |
正規SMILES |
CCC1=C[N+](=C(C=C1)C)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



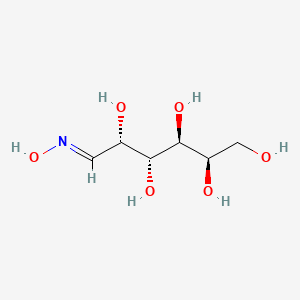
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)



